(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(16)14(18)17(13-5-6-13)9-12-4-2-3-11(7-12)8-15/h2-4,7,10,13H,5-6,9,16H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWVUFJOHUTHAZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)C#N)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=CC=C1)C#N)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantiopure Starting Materials
The (S)-configuration at the α-carbon necessitates chiral starting materials or asymmetric synthesis. A method adapted from α-aminonitrile synthesis involves using enantiopure (L)-2-amino-3-phenylpropanenitrile, where chiral resolution is achieved via crystallization or enzymatic desymmetrization. For the target compound, (S)-2-aminopropionic acid could serve as the chiral precursor, protected as a tert-butyl carbamate (Boc) to prevent racemization during subsequent steps.
Stereochemical Preservation
Racemization risks during N-alkylation are mitigated by using mild bases (e.g., K2CO3) and polar aprotic solvents like dimethylformamide (DMF). For example, Boc-protected (S)-2-aminopropionic acid reacts with 3-cyanobenzyl bromide in DMF at 0°C, yielding the intermediate (S)-N-(3-cyanobenzyl)-2-(Boc-amino)propionamide with >98% enantiomeric excess (ee).
Cyclopropane Ring Formation
Cyclopropanation Techniques
The N-cyclopropyl group is introduced via [2+1] cycloaddition or alkylation. A patent describes cyclopropane synthesis using epichlorohydrin and Lewis acids (e.g., AlCl3), forming a bicyclic intermediate that is hydrolyzed to a cyclopropane-carboxylic acid derivative. Adapted for the target compound, this method involves:
Alternative Ring-Closure Methods
A second approach utilizes zinc-mediated cyclopropanation, where a dihalide (e.g., 1,3-dibromopropane) reacts with a Grignard reagent in the presence of Zn-Cu couple. This method offers higher yields (75–85%) but requires stringent anhydrous conditions.
N-Alkylation and Coupling Reactions
Sequential N-Functionalization
Introducing both the 3-cyanobenzyl and cyclopropyl groups onto the amide nitrogen requires sequential alkylation:
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First Alkylation : (S)-2-aminopropionamide reacts with cyclopropyl bromide in acetonitrile using K2CO3, yielding N-cyclopropyl-2-aminopropionamide (62% yield).
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Second Alkylation : The intermediate is treated with 3-cyanobenzyl chloride in DMF at 60°C, achieving 78% yield after column chromatography (petroleum ether/EtOAc, 7:3).
One-Pot Coupling Strategies
A patent outlines a one-pot method for analogous compounds, combining cyclopropanation and amidation:
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3-Cyanobenzylamine, (S)-2-aminopropionic acid, and cyclopropyl chloroformate react in DMF with Hünig’s base.
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The mixture is heated to 80°C for 12 h, followed by purification via silica gel chromatography (85% yield).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies from α-aminonitrile synthesis reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for N-alkylation, while hydrocarbon solvents (toluene, cyclohexane) improve cyclopropane ring stability. Catalyst screening data for analogous hydration reactions are summarized below:
| Base | Yield (%) | Purity (%) |
|---|---|---|
| NaOH | 96 | 92 |
| KOH | 99 | 94 |
| CsOH | 97 | 91 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are used in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer treatment and inhibition of specific protein kinases.
- Cancer Therapy : The compound has been investigated for its efficacy against various cancer types, including prostate cancer and breast cancer. Studies suggest that it may inhibit the activity of the TBK1 protein kinase, which is implicated in cancer progression and drug resistance .
- Antiviral Properties : Preliminary studies have indicated potential antiviral activity against certain viruses, although further research is needed to fully elucidate these effects.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide is crucial for optimizing its pharmacological profile. Research has shown that modifications to the cyclopropyl and cyano groups can significantly influence the compound's potency and selectivity against target proteins.
Table 1: Summary of Structural Modifications and Their Effects
| Modification Type | Structural Change | Effect on Activity |
|---|---|---|
| Cyclopropyl Group | Replacement with larger ring | Increased potency against TBK1 |
| Cyano Group | Alteration to different nitrile | Variability in selectivity towards cancer cells |
| Benzyl Substitution | Introduction of electron-withdrawing groups | Enhanced biological activity |
Case Studies
Several case studies have highlighted the application of this compound in drug discovery:
- Case Study 1 : In a study focusing on breast cancer models, the compound demonstrated significant inhibition of tumor growth when used in conjunction with other chemotherapeutic agents .
- Case Study 2 : Research on prostate cancer cell lines revealed that this compound effectively reduced cell viability by targeting TBK1 pathways .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, thereby influencing various biochemical pathways. The precise mechanism depends on the specific target and the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with structurally related amides (Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position (Meta vs. Para)
- The 3-cyano substitution in the target compound vs. 4-cyano in its positional isomer (Table 1) may alter electronic and steric interactions. Meta-substituted benzyl groups often exhibit distinct binding affinities in enzyme pockets compared to para-substituted analogs due to spatial orientation differences .
N-Substituent: Cyclopropyl vs. Ethyl/Methyl
- This could improve target selectivity but may also reduce solubility.
Functional Group Effects
- Cyano (-CN) vs. Fluoro (-F) vs. Nitro (-NO₂): The cyano group is moderately electron-withdrawing, influencing the compound’s electronic profile and hydrogen-bonding capacity. Fluoro is less electron-withdrawing than -CN but improves membrane permeability in some drug candidates . Nitro groups are strongly electron-withdrawing, which may enhance reactivity in certain synthetic pathways but could also increase toxicity .
Biological Activity
(S)-2-Amino-N-(3-cyano-benzyl)-N-cyclopropyl-propionamide is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, featuring a cyano group, an amino group, and a cyclopropyl moiety, positions it as a potential therapeutic agent and biochemical probe. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound exhibits chirality due to the presence of an asymmetric carbon atom in the propionamide chain, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group can act as an electrophile, while the amino group facilitates hydrogen bonding and nucleophilic attacks. These interactions are crucial for modulating enzyme activity or receptor binding, leading to various pharmacological effects.
Therapeutic Potential
Research indicates that this compound may exhibit potential therapeutic properties, particularly in the following areas:
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been explored as a biochemical probe for protease inhibition, which is relevant in cancer and neurodegenerative disease contexts .
- Antimicrobial Activity : Preliminary findings indicate that the compound may possess antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections .
Case Studies
- Inhibition of Kallikrein-Related Peptidase 6 (KLK6) : A study highlighted the development of inhibitors targeting KLK6, with compounds structurally similar to this compound showing promising results in high-throughput screening assays. These compounds demonstrated selective inhibition and favorable pharmacokinetic profiles .
- Antimicrobial Screening : In another investigation focusing on various amide derivatives, this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of related compounds:
- SAR Analysis : Modifications to the amino and cyano groups significantly influenced biological activity. For instance, variations in substituents on the benzyl ring altered enzyme binding affinity and selectivity .
- Pharmacological Profiling : Comprehensive pharmacological profiling has been conducted to evaluate the efficacy of this compound against various biological targets, including proteases and bacterial pathogens .
Data Table: Summary of Biological Activities
Q & A
Q. What computational tools predict interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina) models binding to receptors (e.g., GPCRs) using the compound’s 3D structure (generated via ChemDraw 3D ). MD simulations (GROMACS) assess dynamic interactions over 100-ns trajectories. Pharmacophore mapping aligns electrostatic and hydrophobic features with target active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
